Humulinone

Description

This compound is a natural product found in Humulus lupulus with data available.

Structure

3D Structure

Properties

CAS No. |

26110-47-4 |

|---|---|

Molecular Formula |

C21H30O6 |

Molecular Weight |

378.5 g/mol |

IUPAC Name |

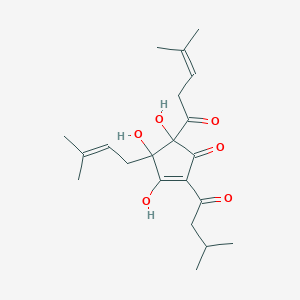

3,4,5-trihydroxy-2-(3-methylbutanoyl)-4-(3-methylbut-2-enyl)-5-(4-methylpent-3-enoyl)cyclopent-2-en-1-one |

InChI |

InChI=1S/C21H30O6/c1-12(2)7-8-16(23)21(27)19(25)17(15(22)11-14(5)6)18(24)20(21,26)10-9-13(3)4/h7,9,14,24,26-27H,8,10-11H2,1-6H3 |

InChI Key |

KXBNQEYVZSCSNH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(=O)C1=C(C(C(C1=O)(C(=O)CC=C(C)C)O)(CC=C(C)C)O)O |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure of Humulinone?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Humulinone is a naturally occurring compound found in hops (Humulus lupulus) that has garnered increasing interest in the scientific community. As an oxidation product of α-acids, such as humulone (B191422), this compound contributes to the bitterness profile of certain beers, particularly those that are dry-hopped.[1][2] Recent research has also illuminated its potential therapeutic effects, notably in the context of nonalcoholic fatty liver disease (NAFLD).[1][3] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of this compound, as well as detailed experimental protocols for its study.

Chemical Structure and Properties

Initially, the structure of this compound was a subject of debate, with early research in 1958 suggesting a six-membered ring. However, more recent analytical evidence has established that this compound possesses a five-membered ring structure. It is crucial to distinguish this compound from its precursor, humulone, which has a six-membered ring.

The International Union of Pure and Applied Chemistry (IUPAC) name for a representative this compound is 3,4,5-trihydroxy-2-(3-methylbutanoyl)-4-(3-methylbut-2-enyl)-5-(4-methylpent-3-enoyl)cyclopent-2-en-1-one .[4]

Below is a table summarizing the key chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₂₁H₃₀O₆ | [4] |

| Molecular Weight | 378.5 g/mol | [4] |

| IUPAC Name | 3,4,5-trihydroxy-2-(3-methylbutanoyl)-4-(3-methylbut-2-enyl)-5-(4-methylpent-3-enoyl)cyclopent-2-en-1-one | [4] |

| InChI Key | KXBNQEYVZSCSNH-UHFFFAOYSA-N | [4] |

| Canonical SMILES | CC(C)CC(=O)C1=C(C(C(C1=O)(C(=O)CC=C(C)C)O)(CC=C(C)C)O)O | [4] |

Humulinones are more polar and soluble in beer than their precursor α-acids.[5][6] Their bitterness is reported to be approximately 66% that of iso-α-acids, the primary bittering compounds in most beers.[2][7]

Chemical Structure of this compound

Caption: General structure of a this compound molecule.

Formation and Synthesis

Humulinones are formed through the oxidation of α-acids, such as humulone, cohumulone, and adhumulone.[1] This process can occur naturally in hops and hop pellets, particularly in the absence of air, and its rate is influenced by temperature.[1]

Oxidation of Humulone to this compound

Caption: Oxidation pathway from humulone to this compound.

Quantitative Data

The concentration of humulinones can vary significantly depending on the hop variety, processing, and storage conditions.

Table 1: Concentration of Humulinones in Hops and Beer

| Sample Type | Concentration Range | Source |

| Hops and Hop Pellets | 0.2% - 0.5% w/w | [1] |

| Dry-Hopped Beers | up to 24 ppm | [1][5] |

| Conventionally Hopped Beers | up to 4 ppm | [5] |

Table 2: Relative Bitterness of this compound

| Compound | Relative Bitterness (compared to iso-α-acids) | Source |

| This compound | ~66% | [2][7] |

Experimental Protocols

Preparation of this compound from α-Acids

This protocol is adapted from the method described by Algazzali and Shellhammer (2016).[7]

-

Dissolution of α-acids: Dissolve a commercial α-acid extract in diethyl ether.

-

Addition of Oxidizing Agent: Add cumene (B47948) hydroperoxide to the α-acid solution.

-

Biphasic Reaction: Suspend the ether solution over a saturated sodium bicarbonate solution.

-

Incubation: Maintain the mixture at 20°C for 4 days.

-

Isolation: The resulting humulinones can be isolated from the aqueous layer.

-

Purification: Further purification can be achieved using preparative liquid chromatography.[7]

Quantification of this compound in Hops and Beer by HPLC

The following is a general protocol for the analysis of humulinones using High-Performance Liquid Chromatography (HPLC).

-

Hops/Hop Pellets: Extract a known weight of ground hops or pellets with acidic methanol (B129727) (e.g., 0.5 mL of 85% o-phosphoric acid in 1 L of methanol) using sonication for approximately 5 minutes.[6] Filter the extract before injection.

-

Beer: Degas the beer sample and filter it through a 0.45 µm syringe filter.

| Parameter | Condition | Source |

| Column | C18 reverse-phase | [6] |

| Mobile Phase | Isocratic or gradient elution with a mixture of acidified water and acetonitrile. A reported isocratic method uses 48% acidified water (pH 2.8 with H₃PO₄) and 52% acetonitrile. | |

| Flow Rate | Typically 1.0 - 1.8 mL/min. | |

| Detection | UV-Vis detector at 270 nm. | [6] |

| Standard | A purified this compound standard, such as a dicyclohexylamine (B1670486) (DCHA) salt of this compound, is used for calibration.[6] |

HPLC Analysis Workflow

Caption: Workflow for HPLC quantification of this compound.

In Vitro Assessment of this compound's Effects on Hepatic Steatosis

The following protocols are based on the study by Mahli et al. (2023) investigating the effects of humulinones on nonalcoholic fatty liver disease (NAFLD) models.[3]

-

Primary Human Hepatocytes (PHH): Culture PHH in appropriate media as per the supplier's instructions.

-

Hepatic Stellate Cells (HSC): Culture HSCs in a suitable medium, for example, DMEM supplemented with fetal bovine serum and antibiotics.

-

Induction of Steatosis: Treat PHH with a mixture of fatty acids (e.g., oleic and palmitic acid) to induce lipid accumulation.

-

Treatment with this compound: Co-treat the cells with various concentrations of this compound.

-

Staining: After the treatment period, fix the cells and stain for neutral lipids using a dye such as Oil Red O or Nile Red.

-

Quantification: Elute the dye and measure the absorbance or fluorescence to quantify lipid accumulation.

-

Cell Treatment: Treat PHH or HSCs with or without the steatosis-inducing medium and with different concentrations of this compound.

-

RNA Extraction: Isolate total RNA from the cells using a suitable kit.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

-

Quantitative PCR (qPCR): Perform qPCR using primers for target genes involved in lipid metabolism (e.g., CD36, FABP1, CPT1, ACOX1), inflammation, and fibrosis.[3]

Proposed Signaling Pathway of this compound in Hepatocytes

Caption: Proposed mechanism of this compound in NAFLD models.[3]

Conclusion

This compound is a significant hop-derived compound with implications for both the brewing industry and pharmaceutical research. Its distinct chemical structure and properties, particularly its contribution to bitterness and its potential to mitigate features of NAFLD in vitro, make it a subject of ongoing scientific inquiry. The experimental protocols detailed in this guide provide a foundation for researchers and drug development professionals to further investigate the characteristics and therapeutic potential of this intriguing molecule.

References

- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 2. mbaa.com [mbaa.com]

- 3. Hop-derived Humulinones Reveal Protective Effects in in vitro Models of Hepatic Steatosis, Inflammation and Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. hopsteiner.us [hopsteiner.us]

- 6. agraria.com.br [agraria.com.br]

- 7. researchgate.net [researchgate.net]

The Genesis of Humulinone: A Deep Dive into the Transformation of α-Acids

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the formation of humulinones from α-acids, critical compounds found in hops (Humulus lupulus). This whitepaper details the chemical mechanisms, experimental protocols, and quantitative data surrounding this significant oxidative transformation.

Humulinones, the oxidized derivatives of α-acids (humulones), are attracting increasing interest in the scientific community for their contribution to the bitterness profile of beer and their potential biological activities. While it is established that humulinones are formed through the oxidation of α-acids, the precise chemical pathways governing this conversion have been a subject of ongoing investigation. This guide synthesizes current knowledge to provide a clear and detailed overview of the process.

The formation of humulinones can occur both naturally within hops, particularly after pelletization, and through targeted laboratory synthesis. It is understood that simple air oxidation is too slow to account for the observed levels of humulinones, suggesting the involvement of other facilitating factors, which may include enzymatic activity within the hop's leafy material.

Unraveling the Chemical Pathway

The conversion of α-acids to humulinones is a complex oxidative process. While the exact, universally agreed-upon mechanism is still under investigation, a plausible pathway involves a free-radical-mediated reaction. This proposed mechanism is initiated by the abstraction of a hydrogen atom from the α-acid molecule, leading to the formation of a resonance-stabilized radical intermediate. Subsequent reaction with molecular oxygen and internal rearrangement leads to the formation of the characteristic humulinone structure.

A laboratory-based synthesis that mimics this natural oxidation involves the use of a peroxide reagent, such as cumene (B47948) hydroperoxide, to initiate the oxidation of α-acids. This controlled method allows for the production of humulinones for research and analytical purposes.

Quantitative Analysis of this compound Formation

The efficiency and rate of this compound formation are influenced by several factors, including temperature, pH, and the presence of oxidizing agents. The following tables summarize key quantitative data gathered from various studies.

| Parameter | Condition | Result | Reference |

| Yield from Synthesis | Oxidation of α-acid with cumene hydroperoxide | ~50% | [1] |

| Purity after Purification | Preparative liquid chromatography | 93.5% | [1] |

| Concentration in Hops | Baled Hops | < 0.3% w/w | [2] |

| Concentration in Hops | Post-Pelleting | Up to 0.5% w/w or slightly more | [2] |

| Concentration in Dry-Hopped Beer | Varies | Up to 24 ppm | [2][3] |

| Relative Bitterness | Compared to iso-α-acids | ~66% | [2] |

Table 1: Synthesis Yield and Natural Occurrence of Humulinones. This table provides an overview of the yield of this compound from a common laboratory synthesis method and its typical concentrations found in hops and beer.

| Factor | Effect on this compound Formation | Notes | Reference |

| Hop Pelleting | Increases this compound concentration | Disruption of lupulin glands exposes α-acids to oxidizing agents.[2] | [2] |

| Storage Temperature | Higher temperatures increase formation rate | Formation is faster at room temperature than at colder temperatures.[4] | [4] |

| Hop Storage Index (HSI) | Higher HSI correlates with higher this compound levels | HSI is an indicator of hop degradation.[2][3] | [2][3] |

| Air Exposure (post-pelleting) | Little to no increase in concentration | Suggests a limiting factor other than oxygen is involved.[2] | [2] |

Table 2: Factors Influencing this compound Formation. This table outlines key variables that impact the rate and extent of this compound formation from α-acids.

Experimental Protocols

This section provides detailed methodologies for the laboratory synthesis and analytical quantification of humulinones.

Synthesis of Humulinones from α-Acids

This protocol is adapted from the method described by Cook et al. (1955)[1].

Materials:

-

α-acid extract (commercial)

-

Ether

-

Cumene hydroperoxide

-

Saturated sodium bicarbonate solution

Procedure:

-

Prepare a solution of the α-acid extract in ether.

-

Add cumene hydroperoxide to the α-acid solution.

-

Layer this organic solution over a saturated solution of sodium bicarbonate.

-

Allow the biphasic mixture to stand at 20°C for 4 days.

-

After the reaction period, separate the layers.

-

Isolate the crude humulinones from the ether layer. This will likely appear as a yellow crystalline residue.

-

Further purification can be achieved by washing the crude product with ether and drying. For higher purity, preparative liquid chromatography is recommended.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

The following provides a general workflow for the quantification of humulinones in hop and beer samples.

Sample Preparation (Hops/Hop Pellets):

-

Weigh a representative sample of ground hops or hop pellets (e.g., 2.50 g).

-

Add acidic methanol (B129727) (e.g., 50 mL of methanol containing 0.5 mL of 85% o-phosphoric acid per liter).

-

Extract the mixture using a water bath sonicator for a defined period (e.g., 5 minutes).

-

Filter the extract.

-

Dilute an aliquot of the filtered extract with an appropriate solvent mixture for HPLC analysis.

Sample Preparation (Beer):

-

Degas the beer sample.

-

Filter the beer through a suitable filter (e.g., 0.45 µm syringe filter).

-

Dilute the filtered beer with an acidic mobile phase or solvent mixture.

HPLC Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 3 µm particle size).

-

Mobile Phase: A gradient or isocratic system of acidified water and acetonitrile.

-

Detection: UV detector at 270 nm.

-

Quantification: Use a certified this compound standard for calibration.

Visualizing the Pathways

To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the proposed formation mechanism and a typical experimental workflow.

Caption: Proposed free-radical mechanism for this compound formation.

Caption: General experimental workflow for this compound synthesis.

This technical guide provides a foundational understanding of this compound formation, offering valuable insights for professionals in brewing science, natural product chemistry, and drug development. Further research into the nuanced enzymatic and non-enzymatic pathways will continue to refine our knowledge of these fascinating compounds.

References

Spontaneous Peroxidation of α-Acids to Humulinones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The spontaneous peroxidation of α-acids, primarily humulone (B191422) and its analogues, into humulinones represents a critical area of study in the context of hop chemistry and its implications for the stability and sensory attributes of beer. This technical guide provides an in-depth exploration of the core chemical transformations, experimental methodologies for analysis and synthesis, and quantitative data related to this oxidative process. A plausible free-radical autoxidation mechanism is detailed, alongside comprehensive experimental protocols for the quantification of α-acids and humulinones via High-Performance Liquid Chromatography (HPLC). Furthermore, quantitative data on the formation of humulinones as a function of hop storage conditions are presented in structured tables for clear comparison. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who are investigating the oxidative degradation of natural products.

Introduction

Alpha-acids, the principal bittering compounds in hops (Humulus lupulus L.), are susceptible to oxidative degradation, particularly during hop processing and storage. A key class of oxidation products are the humulinones, which are formed through the peroxidation of α-acids.[1] Notably, this transformation can occur even in the absence of air, particularly following the pelleting of hops.[1] The concentration of humulinones is significantly influenced by the hop storage index (HSI), a measure of hop freshness, with higher HSI values correlating with increased humulinone levels.[2][3] While humulinones contribute to the bitterness of beer, their bitterness is reported to be approximately 66-70% that of the iso-α-acids, the primary bittering compounds formed during brewing.[1] Understanding the mechanism and kinetics of this compound formation is crucial for controlling beer flavor stability and for potential applications of these compounds in other fields.

Chemical Transformation: A Plausible Autoxidation Mechanism

The spontaneous conversion of α-acids (specifically humulone as an exemplar) to this compound is believed to proceed via a free-radical autoxidation mechanism. This process can be broken down into three key stages: initiation, propagation, and termination.

Initiation

The reaction is initiated by the formation of a radical from the humulone molecule. This can be triggered by factors such as heat, light, or the presence of trace metals. The most likely site for hydrogen abstraction is the allylic carbon position on the prenyl side chain, which would result in a resonance-stabilized radical.

Propagation

The propagation phase involves a chain reaction that consumes α-acids and generates this compound precursors.

-

Oxygen Addition: The carbon-centered radical rapidly reacts with molecular oxygen (even at low concentrations) to form a peroxyl radical.

-

Hydrogen Abstraction: The peroxyl radical can then abstract a hydrogen atom from another humulone molecule, forming a hydroperoxide and a new humulone radical, thus propagating the chain.

-

Intramolecular Cyclization and Rearrangement: The hydroperoxide intermediate can undergo a series of intramolecular reactions, including cyclization and rearrangement, to form the five-membered ring characteristic of this compound.

Termination

The chain reaction is terminated when two radicals react with each other to form a stable, non-radical product.

Below is a Graphviz diagram illustrating a plausible pathway for the autoxidation of humulone to this compound.

Quantitative Data

The formation of humulinones is directly correlated with the degradation of α-acids and is a key indicator of hop aging. The Hop Storage Index (HSI) is a common metric used to assess the freshness of hops, with a higher HSI indicating a greater degree of oxidation.

Table 1: Relationship between Hop Storage Index (HSI) and this compound Concentration in Various Hop Varieties

| Hop Variety | Hop Storage Index (HSI) | α-Acid Content (%) | This compound Content (%) |

| Citra® | < 0.32 (Fresh) | 13.5 ± 0.2 | 0.25 ± 0.03 |

| 0.41 - 0.50 (Aged) | 11.8 ± 0.3 | 0.42 ± 0.04 | |

| > 0.61 (Over-aged) | 9.2 ± 0.4 | 0.65 ± 0.05 | |

| Galaxy® | < 0.32 (Fresh) | 15.2 ± 0.2 | 0.28 ± 0.03 |

| 0.41 - 0.50 (Aged) | 13.1 ± 0.3 | 0.48 ± 0.04 | |

| > 0.61 (Over-aged) | 10.5 ± 0.4 | 0.72 ± 0.06 | |

| Hersbrucker | 0.3 | 3.8 ± 0.1 | 0.15 ± 0.02 |

| 0.7 | 2.1 ± 0.1 | 0.35 ± 0.03 |

Data compiled from multiple sources.[3][4][5]

Table 2: this compound Concentrations in Commercial India Pale Ale (IPA) Beers

| Number of Beers Surveyed | Average this compound Concentration (ppm) | Range of this compound Concentration (ppm) |

| 29 | 12 | 3 - 24 |

Data from a survey of commercial IPAs, indicating the prevalence of humulinones in dry-hopped beer styles.[6]

Experimental Protocols

Laboratory Synthesis of this compound from α-Acids (Humulone)

This protocol describes a general method for the laboratory-scale synthesis of this compound via the peroxidation of α-acids.

Materials:

-

Purified α-acid extract (predominantly humulone)

-

Diethyl ether (peroxide-free)

-

Sodium bicarbonate solution (saturated)

-

Dicyclohexylamine (B1670486) (DCHA)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Dissolve a known quantity of the α-acid extract in diethyl ether.

-

Overlay the ether solution with a saturated sodium bicarbonate solution.

-

Stir the biphasic mixture vigorously at room temperature for several days to facilitate oxidation.

-

After the reaction period, separate the ether layer and wash it with water to remove any remaining bicarbonate.

-

Dry the ether layer over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure to yield the crude this compound product.

-

For purification and preparation of a stable standard, dissolve the crude product in methanol and add one equivalent of dicyclohexylamine (DCHA) to form the this compound-DCHA salt.

-

Recrystallize the this compound-DCHA salt from methanol to achieve high purity.[6]

Quantification of α-Acids and Humulinones by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a validated HPLC method for the simultaneous quantification of α-acids and humulinones in hop samples.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector

-

C18 reversed-phase column (e.g., 4.0 x 125 mm, 5-µm particle size)

Reagents:

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid (85%) or Formic acid

-

International Calibration Extract (ICE) for α-acids (e.g., ICE-3 or ICE-4)

-

This compound-DCHA salt standard

Chromatographic Conditions:

-

Mobile Phase: An isocratic or gradient mixture of acidified methanol and water. A typical isocratic mobile phase is 85:15 (v/v) methanol:water, acidified with 0.025% (v/v) formic acid.[7] For simultaneous analysis, a gradient may be required.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 40 °C

-

Detection Wavelength: 326 nm for α-acids and typically around 275 nm for humulinones. A photodiode array (PDA) detector is ideal for simultaneous monitoring.[4][8]

-

Injection Volume: 10-20 µL

Sample Preparation:

-

Accurately weigh a representative sample of ground hops or hop pellets.

-

Extract the sample with an acidic methanol solution (e.g., 0.5 mL of 85% phosphoric acid in 1 L of methanol) using sonication for a defined period (e.g., 5 minutes).[6]

-

Filter the extract and dilute it to an appropriate concentration with the mobile phase.

Quantification:

-

Prepare a series of calibration standards of known concentrations for both α-acids (using an ICE standard) and this compound (using the purified this compound-DCHA salt).

-

Generate a calibration curve for each analyte by plotting peak area against concentration.

-

Inject the prepared hop extract sample and determine the peak areas for the α-acids and humulinones.

-

Calculate the concentration of each analyte in the sample using the corresponding calibration curve.

Below is a Graphviz diagram representing the general workflow for the HPLC analysis.

Conclusion

The spontaneous peroxidation of α-acids to humulinones is a complex process with significant implications for industries that utilize hops. This guide has provided a detailed overview of the proposed free-radical autoxidation mechanism, presented quantitative data linking hop storage to this compound formation, and offered comprehensive experimental protocols for the synthesis and analysis of these compounds. The provided information and visualizations are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to further investigate and control this important oxidative pathway. Further research is warranted to fully elucidate the intricate details of the reaction mechanism and to explore the full range of biological activities of humulinones and other related oxidized hop acids.

References

- 1. Quantification of α-Acids in Fresh Hops by Reverse-Phase High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mbaa.com [mbaa.com]

- 3. The relevance of Hop Storage Index (HSI) for hop usage | BrewingScience [brewingscience.de]

- 4. Impact of Hop Freshness on Dry Hopped Beer Quality - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. agraria.com.br [agraria.com.br]

- 7. chemistry.wilkes.edu [chemistry.wilkes.edu]

- 8. researchgate.net [researchgate.net]

The Oxidation Story: Humulinone's Pivotal Role in Hop Aging, Storage, and Beer Bitterness

An In-depth Technical Guide for Researchers and Drug Development Professionals

Humulinone, an oxidized derivative of humulone (B191422) (an alpha-acid), is a critical, yet often overlooked, component in the intricate chemistry of hop aging and storage. Its presence and concentration serve as a key indicator of hop freshness and have significant implications for the final bitterness profile of beer, particularly in modern dry-hopping applications. This technical guide provides a comprehensive overview of this compound's formation, its role as a chemical marker for hop degradation, and its impact on beer quality, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

The Genesis of this compound: An Oxidation Narrative

This compound is not a primary resin component of fresh hops but is rather formed through the oxidation of alpha-acids, primarily humulone.[1][2] This transformation is a hallmark of hop aging and can occur even in the absence of air, suggesting complex underlying mechanisms beyond simple air oxidation.[1] The process is accelerated by factors such as elevated temperatures and exposure to oxygen.[3][4] The Hop Storage Index (HSI) is a crucial metric that correlates positively with this compound concentration; hops with a higher HSI, indicating greater degradation of alpha and beta acids, consistently exhibit higher levels of humulinones.[5][6][7]

The formation of this compound is particularly pronounced after the pelleting process, which ruptures the lupulin glands and exposes the alpha-acids to oxidative agents.[2][8] While baled hops generally contain less than 0.3% w/w this compound, this concentration can increase to 0.5% w/w or more following pelleting.[8]

Below is a simplified representation of the chemical transformation from humulone to this compound.

Quantitative Insights: this compound Levels in Hops and Beer

The concentration of this compound is a critical parameter in assessing hop quality and predicting its impact on beer. The following tables summarize quantitative data extracted from various studies.

Table 1: this compound Concentration in Hops

| Hop State | Typical this compound Concentration (% w/w) | Reference |

| Baled Hops | < 0.3 | [8] |

| Hop Pellets | 0.2 - 0.5 | [1] |

| High HSI Hops | Higher concentrations than low HSI hops | [1][5] |

Table 2: this compound in Beer and its Properties

| Parameter | Value | Reference |

| Concentration in Dry-Hopped Beers | Up to 24 ppm | [1][5] |

| Average in Commercial IPAs | 12 ppm (range of 3 to 24 ppm) | [3] |

| Bitterness Relative to Iso-α-acids | ~66-70% | [1][6][8] |

| Solubility in Beer | More soluble than iso-α-acids | [6][8] |

Impact on Beer Quality: A Double-Edged Sword

This compound's influence on beer bitterness is multifaceted. Due to its higher polarity and solubility compared to iso-alpha-acids, it is readily extracted into beer, especially during dry hopping.[6][8][9] While it is less bitter than iso-alpha-acids, its significant presence can contribute substantially to the overall perceived bitterness.[10] In some cases, humulinones can account for up to 28% of a beer's bitterness.[11]

Interestingly, in beers with low initial IBUs, the addition of humulinones through dry hopping can lead to a significant increase in calculated bitterness.[8] Conversely, in highly bittered beers, the introduction of humulinones can partially offset the loss of iso-alpha-acids that can occur during dry hopping.[3][8] The perceived bitterness from this compound is often described as "smoother" and "less intense" than that of iso-alpha-acids.[6]

The logical relationship of how hop storage conditions influence the final beer characteristics through the formation of this compound is depicted in the following diagram.

Experimental Protocols for this compound Analysis

Accurate quantification of this compound is crucial for both research and quality control. High-Performance Liquid Chromatography (HPLC) is the standard analytical method.[8][12]

Sample Preparation: Hops and Hop Pellets

-

Extraction:

-

Weigh 2.50 g of hop pellets or 5.00 g of ground hop cones.

-

Add 50 mL (or 100 mL for cones) of acidic methanol (B129727) (0.5 mL of 85% o-phosphoric acid in 1 L of methanol).

-

Extract the mixture for 5 minutes using a water bath sonicator.[3]

-

Alternatively, stir crushed hop samples in the extraction solvent for one hour.[13]

-

-

Filtration and Dilution:

-

Filter the extract through a Whatman GF/F filter (≈0.7 µm) or by vacuum filtration.[8][13]

-

Dilute the filtered extract with the extraction solvent to achieve a suitable concentration for HPLC analysis.[13]

-

For beer samples, dilute 5 mL of filtered beer with acidic methanol and bring the volume to 10 mL.[8]

-

HPLC Analysis

-

Instrumentation: A standard HPLC system equipped with a UV detector is sufficient.[13]

-

Column: A C18 reversed-phase column is typically used.[3]

-

Mobile Phase: An isocratic mobile phase of 85% methanol, 14.8% water, and 0.2% phosphoric acid (pH adjusted to 2.4) can be effective.[13]

-

Detection: Set the UV detector to 270 nm for monitoring humulinones.[3]

-

Quantification: Calibrate the HPLC using a this compound standard. A this compound–dicyclohexylamine HPLC calibration standard can be produced in-house.[8] The concentration of this compound is determined by comparing the peak area of the sample to the calibration curve.

The general workflow for the analysis of this compound in hops is illustrated below.

Conclusion

This compound is a significant compound in the context of hop aging and storage, acting as a reliable indicator of hop freshness and a notable contributor to the bitterness of beer. For researchers, scientists, and drug development professionals, understanding the formation, quantification, and impact of this compound is essential for controlling the quality and sensory attributes of hop-derived products. The methodologies and data presented in this guide provide a foundational understanding for further investigation and application in various fields, from brewing science to the potential exploration of hop-derived compounds in pharmaceuticals.

References

- 1. 58. This compound: A naturally formed hop bitter acid [asbcnet.org]

- 2. This compound, A Natural Hop Bitter Acid [brauwelt.com]

- 3. agraria.com.br [agraria.com.br]

- 4. beersmith.com [beersmith.com]

- 5. mbaa.com [mbaa.com]

- 6. scottjanish.com [scottjanish.com]

- 7. Understanding HSI: Impact on Brewing, Hop Industry Over Supply, and Future Trends — Shan Ferments [shanferments.com]

- 8. cdn.hopsteiner.de [cdn.hopsteiner.de]

- 9. researchgate.net [researchgate.net]

- 10. Bitterness Intensity of Oxidized Hop Acids: Humulinones and Hulupones [asbcnet.org]

- 11. researchgate.net [researchgate.net]

- 12. newfoodmagazine.com [newfoodmagazine.com]

- 13. chemistry.wilkes.edu [chemistry.wilkes.edu]

The Biological Profile of Humulinone: An In Vitro Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro biological properties of Humulinone, an oxidized derivative of α-acids (humulones) found in hops (Humulus lupulus). While research on its precursor, humulone (B191422), is extensive, studies specifically isolating the activities of this compound are more recent and targeted. This document synthesizes the available data, detailing its effects on hepatic steatosis, inflammation, and enzyme activity, while also contextualizing its properties against its better-known precursors.

Effects on Hepatic Steatosis

Recent in vitro studies have identified this compound as a promising agent in mitigating the cellular hallmarks of nonalcoholic fatty liver disease (NAFLD).[1] Experiments using primary human hepatocytes have demonstrated that this compound can dose-dependently inhibit the accumulation of lipids induced by fatty acids.[1]

The proposed mechanism involves a dual action on lipid metabolism: the downregulation of lipid uptake and synthesis, and the upregulation of lipid combustion.[1] Specifically, this compound was found to reduce the expression of the fatty acid transporter CD36 and key enzymes involved in lipid synthesis.[1] Concurrently, it increased the expression of Fatty Acid Binding Protein 1 (FABP1), Carnitine Palmitoyltransferase 1 (CPT1), and Acyl-CoA Oxidase 1 (ACOX1), all of which are critical for fatty acid oxidation.[1]

Experimental Protocols

1.1 Inhibition of Lipid Accumulation in Primary Human Hepatocytes

-

Cell Culture: Primary human hepatocytes are seeded in collagen-coated plates and cultured in appropriate hepatocyte maintenance medium.

-

Induction of Steatosis: Cells are incubated with a mixture of oleic and palmitic acids to induce lipid accumulation, mimicking steatotic conditions.

-

Treatment: Concurrently with fatty acid induction, cells are treated with varying concentrations of this compound or a vehicle control.

-

Lipid Staining: After the treatment period, cells are fixed and stained with a lipophilic dye (e.g., Oil Red O or Nile Red) to visualize intracellular lipid droplets.

-

Quantification: The dye is extracted from the stained cells, and the absorbance or fluorescence is measured to quantify the extent of lipid accumulation. Data is typically normalized to the vehicle-treated control.

-

Gene Expression Analysis: RNA is isolated from treated cells, and quantitative real-time PCR (qRT-PCR) is performed to measure the relative expression levels of target genes (e.g., CD36, FABP1, CPT1, ACOX1) normalized to a housekeeping gene.

Visualizations

Caption: this compound's mechanism in reducing hepatic lipid accumulation.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been investigated in specific contexts, with results suggesting a targeted rather than broad activity. In vitro studies on activated hepatic stellate cells, which are key drivers of liver fibrosis, showed that this compound significantly reduced the expression of pro-inflammatory and pro-fibrogenic factors.[1]

However, in other models, this compound has been shown to be inactive. Specifically, Humulinones were found to be inactive as inhibitors of lipopolysaccharide-induced inducible nitric oxide synthase (iNOS) activity in RAW 264.7 macrophage cell cultures at concentrations below 20 µg/mL.[2][3] This contrasts with isohumulones, which are potent inhibitors in the same assay.[2][3] This suggests that the oxidation of the parent humulone molecule to this compound may diminish its activity against certain inflammatory pathways like iNOS.

Data Presentation

Table 1: In Vitro Anti-inflammatory Activity

| Compound | Assay / Cell Line | Endpoint | Result | Reference |

|---|---|---|---|---|

| This compound | Activated Hepatic Stellate Cells | Expression of pro-inflammatory & pro-fibrogenic factors | Significantly reduced | [1] |

| This compound | RAW 264.7 Macrophages | iNOS Activity | Inactive (< 20 µg/mL) | [2][3] |

| Isohumulones | RAW 264.7 Macrophages | iNOS Activity | IC50: 5.9 - 18.4 µg/mL |[2][3] |

Experimental Protocols

2.1 iNOS Inhibition Assay in RAW 264.7 Macrophages

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in standard medium (e.g., DMEM with 10% FBS). Cells are seeded into multi-well plates and allowed to adhere.

-

Treatment: Cells are pre-treated with various concentrations of this compound, a positive control (e.g., an isohumulone (B191587) or L-NAME), or vehicle for a specified time (e.g., 1-2 hours).

-

Inflammatory Stimulus: Inflammation is induced by adding lipopolysaccharide (LPS) to the culture medium.

-

Nitrite Measurement: After a 24-hour incubation period with LPS, the supernatant is collected. The production of nitric oxide (NO) is assessed by measuring the accumulation of its stable end-product, nitrite, using the Griess reagent.

-

Data Analysis: The absorbance is measured at ~540 nm. The percentage of iNOS inhibition is calculated relative to the LPS-only treated cells. IC50 values are determined from the dose-response curve.

Visualizations

Caption: Workflow for assessing iNOS inhibition in macrophages.

Enzyme Inhibition

While many hop compounds are known enzyme inhibitors, direct data on this compound is limited. Research has primarily focused on its precursors, the α-acids (humulones), which are potent and selective inhibitors of aldo-keto reductase 1B10 (AKR1B10), an enzyme implicated in carcinogenesis. The oxidation to this compound appears to alter this activity, though specific inhibitory constants for this compound are not well-documented in current literature.

Data Presentation

Table 2: In Vitro Inhibition of Aldo-Keto Reductase 1B10 (AKR1B10)

| Compound | Substrate | Inhibition Constant (Ki) | Selectivity vs. AKR1A1/1B1 | Reference |

|---|---|---|---|---|

| n-Humulone | Farnesal (B56415) | 3.94 ± 0.33 µM | 115-137 fold | [4] |

| Cohumulone | Farnesal | 7.93 ± 0.54 µM | High | [4] |

| Adhumulone | Farnesal | 16.79 ± 1.33 µM | High | [4] |

| This compound | - | Data not available | Data not available | - |

Experimental Protocols

3.1 AKR1B10 Enzyme Inhibition Assay

-

Enzyme and Substrates: Recombinant human AKR1B10 is purified. Substrates include an aldehyde (e.g., farnesal or DL-glyceraldehyde) and the cofactor NADPH.

-

Reaction Mixture: The assay is performed in a phosphate (B84403) buffer (pH 7.4) containing the enzyme, NADPH, and varying concentrations of the inhibitor (e.g., humulone dissolved in DMSO).

-

Initiation and Measurement: The reaction is initiated by adding the substrate (farnesal). The enzyme's catalytic activity is determined by spectrophotometrically measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

-

Data Analysis: Initial reaction velocities are measured at different substrate and inhibitor concentrations. To determine the inhibition constant (Ki) and the mechanism of inhibition, data are fitted to relevant kinetic models, such as the Morrison equation for tight-binding inhibitors.

Anticancer & Antioxidant Properties

Currently, there is a notable lack of evidence supporting significant in vitro anticancer or antioxidant activity for this compound itself.

-

Anticancer Activity: In studies evaluating the cancer chemopreventive potential of hop acids, Humulinones (cothis compound and this compound) were found to be inactive in their ability to induce the phase II detoxification enzyme NAD(P)H:quinone reductase (QR) in Hepa1c1c7 cells.[2][3] This is in stark contrast to their precursors (humulones) and their isomers (isohumulones), which are potent inducers of this enzyme.[2]

-

Antioxidant Activity: While hop extracts containing a mixture of compounds, including oxidized bitter acids, demonstrate antioxidant capacity in assays like ORAC, DPPH, and ABTS, specific data quantifying the activity of isolated this compound is not available.[4][5] The antioxidant properties of hops are generally attributed to its broader phenolic and flavonoid content.[1]

Conclusion

The in vitro biological profile of this compound is distinct from its α-acid precursor, humulone. The available evidence strongly indicates a beneficial role for this compound in mitigating hepatic steatosis at the cellular level by modulating key genes in lipid metabolism. Its anti-inflammatory activity appears to be context-dependent, showing efficacy in hepatic stellate cells but inactivity against the iNOS pathway in macrophages. For other activities, such as enzyme inhibition (AKR1B10) and cancer chemoprevention (QR induction), the oxidative transformation from humulone to this compound appears to lead to a significant reduction or complete loss of activity. Further research is required to explore its potential antibacterial properties and to quantify its specific contribution to the antioxidant capacity of hop extracts. This underscores the critical importance of studying individual hop derivatives, as subtle structural changes can profoundly alter their biological function.

References

Technical Guide: Humulone as a Positive Allosteric Modulator of GABAA Receptors

Audience: Researchers, Scientists, and Drug Development Professionals Topic: An in-depth analysis of the positive allosteric modulation of γ-aminobutyric acid type A (GABAA) receptors by humulone (B191422), a key bioactive compound in hops (Humulus lupulus).

Note: This document addresses the neuroactive properties of humulone . The user's query referenced "humulinone," which is an oxidized derivative of humulone. The primary research on GABAA receptor modulation focuses on humulone.

Introduction to GABAA Receptors and Allosteric Modulation

The γ-aminobutyric acid type A (GABAA) receptor is the principal ligand-gated ion channel responsible for fast inhibitory neurotransmission in the mammalian central nervous system[1][2]. These receptors are pentameric structures that form a central chloride-permeable pore[3][4]. When the endogenous ligand GABA binds to its orthosteric sites, the channel opens, allowing chloride ions to flow into the neuron, which hyperpolarizes the cell and reduces its excitability[5].

Beyond the primary GABA binding site, GABAA receptors possess multiple allosteric sites where other molecules, known as modulators, can bind[6][7]. Positive allosteric modulators (PAMs) enhance the receptor's function without activating it directly[5][6][8]. They achieve this by increasing the receptor's affinity for GABA, increasing the frequency of channel opening, or prolonging the duration of the open state[5]. Well-known examples of GABAA PAMs include benzodiazepines, barbiturates, and neurosteroids[5][9].

Recent research has identified humulone, a prenylated phloroglucinol (B13840) derivative and a major alpha-acid component of hops, as a novel positive allosteric modulator of GABAA receptors[10][11][12]. This activity is believed to underlie the sedative and sleep-promoting properties of hops[10][11][12][13].

Mechanism of Action of Humulone

Humulone enhances the function of GABAA receptors by binding to an allosteric site distinct from the GABA and benzodiazepine (B76468) binding sites[12]. Electrophysiological studies have demonstrated that humulone potentiates GABA-induced chloride currents in recombinant GABAA receptors[10][11][12]. This potentiation indicates that humulone makes the receptor more responsive to GABA, thereby increasing inhibitory signaling.

Key characteristics of humulone's mechanism include:

-

Positive Allosteric Modulation: It enhances the effect of GABA rather than directly gating the channel[10][11][12].

-

Distinct Binding Site: The modulatory effect of humulone is not sensitive to flumazenil, an antagonist of the benzodiazepine binding site, confirming that humulone acts at a different location[12].

-

Synergistic Interactions: Humulone's modulatory effects can be enhanced by ethanol (B145695) and show additive effects with other neuroactive compounds found in hops, such as isoxanthohumol (B16456) and 6-prenylnaringenin[10][11][12].

References

- 1. Synthesis of GABAA Receptor Agonists and Evaluation of their α-Subunit Selectivity and Orientation in the GABA Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GABAA receptor - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 6. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Allosteric Modulation of GABAA Receptors by an Anilino Enaminone in an Olfactory Center of the Mouse Brain | MDPI [mdpi.com]

- 9. GABAA receptor: Positive and negative allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Humulone Modulation of GABAA Receptors and Its Role in Hops Sleep-Promoting Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Humulone Modulation of GABAA Receptors and Its Role in Hops Sleep-Promoting Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [2402.02129] Nature's Brewery to Bedtime: The Role of Hops in GABAA Receptor Modulation and Sleep Promotion [arxiv.org]

A Technical Guide on the Potential Sedative and Hypnotic Effects of Humulinone and Related Hop Compounds

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the current scientific understanding of the sedative and hypnotic properties of compounds found in hops (Humulus lupulus), with a focus on humulone (B191422), the direct precursor to humulinone. Direct research on the sedative and hypnotic effects of isolated this compound is limited. The information presented herein is based on studies of hop extracts and their primary alpha-acids, and it is intended for an audience with a professional background in pharmacology and drug development.

Introduction

This compound is an oxidized derivative of humulone, one of the primary alpha-acids found in the hop plant (Humulus lupulus). Traditionally, hops have been used in herbal medicine as a mild sedative and sleep aid.[1][2] Modern pharmacological research has begun to explore the neuroactive properties of hop constituents, attributing their sedative and hypnotic effects to the modulation of the central nervous system.[3][4] This guide provides a technical overview of the available evidence suggesting the potential sedative and hypnotic effects of this compound, primarily by examining the well-documented activities of its parent compound, humulone. The primary mechanism of action for these effects is believed to be the positive allosteric modulation of γ-aminobutyric acid type A (GABAA) receptors.[5][6]

Quantitative Data on the Sedative and Hypnotic Effects of Humulone

The following tables summarize the quantitative data from preclinical studies on humulone, the precursor to this compound. These studies provide the most relevant insights into the potential bioactivity of this compound.

Table 1: In Vivo Sedative Effects of Humulone in Mice

| Experimental Model | Animal Model | Compound | Dose (i.p.) | Observed Effect | Reference |

| Open Field Test | BALB/c mice | Humulone | 20 mg/kg | Decreased spontaneous locomotion | [5] |

Table 2: In Vivo Hypnotic Effects of Humulone in Mice

| Experimental Model | Animal Model | Compound | Dose (i.p.) | Observed Effect | Reference |

| Pentobarbital-Induced Sleep | BALB/c mice | Humulone | 20 mg/kg | Shortened sleep onset and increased duration of sleep | [5] |

| Ethanol-Induced Sleep | BALB/c mice | Humulone | 10 mg/kg | Dose-dependently increased sleep duration | [5][6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols for key experiments used to evaluate the sedative and hypnotic effects of hop-derived compounds.

Open Field Test for Sedative Activity

This test is used to assess general locomotor activity and exploratory behavior in a novel environment. A reduction in activity is indicative of a sedative effect.

-

Apparatus: A square arena (e.g., 40x40x30 cm) with the floor divided into a grid of equal squares. The arena is typically enclosed in a sound-attenuating chamber.

-

Animals: Male BALB/c mice are commonly used.[5]

-

Procedure:

-

Acclimatize the animals to the testing room for at least one hour before the experiment.

-

Administer the test compound (e.g., humulone at 20 mg/kg, i.p.) or vehicle control.

-

After a predetermined time (e.g., 30 minutes post-injection), place the animal in the center of the open field arena.

-

Record the animal's activity for a set duration (e.g., 5-10 minutes) using an automated tracking system or by manual observation.

-

Parameters measured include the number of lines crossed (horizontal activity), rearing frequency (vertical activity), and time spent in the center versus the periphery of the arena.

-

-

Interpretation: A statistically significant decrease in the number of lines crossed and rearing frequency compared to the control group suggests a sedative effect.[4]

Pentobarbital-Induced Sleeping Time for Hypnotic Activity

This model evaluates the hypnotic potential of a compound by measuring its ability to potentiate the sleep-inducing effects of a sub-hypnotic or hypnotic dose of pentobarbital (B6593769).

-

Animals: Male BALB/c mice are suitable for this assay.[5]

-

Procedure:

-

Fast the animals for a few hours before the experiment to ensure proper drug absorption.

-

Administer the test compound (e.g., humulone at 20 mg/kg, i.p.) or vehicle control.

-

After a specific time (e.g., 30 minutes), administer a hypnotic dose of pentobarbital sodium (e.g., 35 mg/kg, i.p.).[4]

-

Immediately observe the animals for the loss of the righting reflex. The time from pentobarbital administration to the loss of the righting reflex is recorded as the sleep latency.

-

The duration of sleep is measured as the time from the loss to the spontaneous recovery of the righting reflex.

-

-

Interpretation: A significant decrease in sleep latency and/or a significant increase in the duration of sleep in the test group compared to the control group indicates a hypnotic effect.[7]

Mandatory Visualizations

Signaling Pathway of Humulone at the GABAergic Synapse

The primary proposed mechanism for the sedative and hypnotic effects of humulone is its action as a positive allosteric modulator of GABAA receptors. The following diagram illustrates this proposed signaling pathway.

Caption: Proposed mechanism of humulone at a GABAergic synapse.

Experimental Workflow for Assessing Sedative and Hypnotic Effects

The logical flow of experiments to determine the sedative and hypnotic properties of a test compound is depicted below.

Caption: Workflow for preclinical evaluation of sedative-hypnotic compounds.

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. Journal of Animal and Veterinary Advances [makhillpublications.co]

- 3. Humulus Lupulus Sedative Effects Explored [hukins-hops.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Humulone Modulation of GABAA Receptors and Its Role in Hops Sleep-Promoting Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Therapeutic Potential of Humulinone in Nonalcoholic Fatty Liver Disease: A Technical Review of Preclinical Evidence

For Immediate Release

MAINBURG, Germany – December 15, 2025 – Emerging in vitro research indicates that humulinones, a class of bitter acids derived from hops (Humulus lupulus L.), demonstrate significant potential in mitigating the key pathological features of Nonalcoholic Fatty Liver Disease (NAFLD). This technical guide provides an in-depth analysis of the current preclinical data, details the experimental methodologies employed, and explores the hypothesized molecular mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary

Nonalcoholic fatty liver disease (NAFLD) represents a growing global health crisis, characterized by a spectrum of liver conditions ranging from simple steatosis to nonalcoholic steatohepatitis (NASH), which can progress to cirrhosis and hepatocellular carcinoma. With no currently approved pharmacological therapies, there is a significant unmet medical need for effective treatments.[1] Preclinical investigations into humulinones, compounds found in modern beer styles, have revealed their capacity to beneficially affect the primary drivers of NAFLD pathology: hepatic steatosis (fat accumulation), inflammation, and fibrosis.[1][2][3]

In vitro studies using primary human hepatocytes and hepatic stellate cells have shown that humulinones can:

-

Modulate the expression of genes involved in lipid metabolism, favoring fatty acid oxidation over uptake and synthesis.[1][2][3]

-

Reduce the expression of pro-inflammatory and pro-fibrogenic factors in key liver cell types.[1][2][3]

While in vivo and clinical data are not yet available, the existing evidence suggests that humulinones are promising candidates for further investigation as a therapeutic agent for NAFLD.

Introduction to Humulinones and NAFLD

NAFLD is the most common chronic liver disease worldwide, closely associated with metabolic syndrome, obesity, and type 2 diabetes.[3] The disease progression is often described as a "multiple-hit" process, beginning with the accumulation of triglycerides in hepatocytes (steatosis). This initial stage can lead to increased oxidative stress, cellular injury, and the activation of inflammatory pathways, resulting in NASH.[4] Chronic inflammation subsequently activates hepatic stellate cells (HSCs), the primary cell type responsible for the excessive deposition of extracellular matrix proteins, leading to fibrosis and, ultimately, cirrhosis.[3]

Humulinones are oxidized derivatives of alpha-acids, the compounds in hops responsible for the bitterness of beer. They are structurally related to other hop-derived compounds, such as iso-alpha acids and xanthohumol, which have also been studied for their beneficial effects on metabolic diseases.[1][2][3] The research summarized herein focuses on the direct effects of purified humulinones on cellular models of NAFLD.

Effects of Humulinone on Hepatic Steatosis

The foundational event in NAFLD is the excessive accumulation of lipids within hepatocytes. In vitro studies demonstrate that humulinones can directly counter this process.

Experimental Findings

In a key study, primary human hepatocytes were treated with fatty acids to induce steatosis, a standard in vitro model of NAFLD. Co-treatment with humulinones resulted in a dose-dependent inhibition of this induced lipid accumulation.[1][3] This effect is attributed to the modulation of several key genes involved in lipid transport and metabolism.

Quantitative Data Summary

While the precise fold-change data from the primary literature is not publicly available, the qualitative effects on gene expression are summarized below.

| Gene Target | Function | Effect of this compound Treatment | Reference |

| CD36 | Fatty Acid Transporter | Downregulation | [1][2][3] |

| FABP1 | Fatty Acid Binding Protein 1 (intracellular transport) | Upregulation | [1][2][3] |

| CPT1 | Carnitine Palmitoyltransferase 1 (rate-limiting enzyme for fatty acid oxidation) | Upregulation | [1][2][3] |

| ACOX1 | Acyl-CoA Oxidase 1 (peroxisomal fatty acid oxidation) | Upregulation | [1][2][3] |

Table 1: Summary of this compound's Effects on Lipid Metabolism Genes in Hepatocytes

These findings suggest a dual mechanism: humulinones appear to decrease the uptake of fatty acids into liver cells while simultaneously increasing their breakdown through mitochondrial and peroxisomal oxidation.

Effects on Hepatic Inflammation and Fibrosis

Chronic inflammation and the subsequent development of fibrosis are the hallmarks of NASH progression. Humulinones have been shown to exert beneficial effects on both processes in vitro.

Experimental Findings

Hepatic stellate cells (HSCs) are the primary fibrogenic cells in the liver. When activated by inflammatory signals, such as lipopolysaccharide (LPS), they transform into myofibroblast-like cells that secrete large amounts of collagen. Studies show that humulinones significantly reduced the expression of pro-inflammatory and pro-fibrogenic genes in both resting and LPS-activated HSCs.[1][2][3] This indicates a potential for humulinones to both prevent the activation of HSCs and dampen the fibrogenic activity of already-activated cells.

Quantitative Data Summary

| Target Cell Type | Condition | Effect of this compound Treatment | Reference |

| Primary Human Hepatocytes | Steatotic (Fatty Acid-induced) | Amelioration of pro-inflammatory gene expression | [1][2][3] |

| Hepatic Stellate Cells | Control (resting) | Reduction of pro-inflammatory and pro-fibrogenic factor expression | [1][2][3] |

| Hepatic Stellate Cells | Activated (LPS-treated) | Reduction of pro-inflammatory and pro-fibrogenic factor expression | [1][2][3] |

Table 2: Summary of this compound's Anti-inflammatory and Anti-fibrotic Effects

Hypothesized Mechanism of Action: The AMPK/SREBP-1c Signaling Axis

While the direct upstream targets of humulinones have not yet been elucidated, research on the related hop-derived compound, xanthohumol, provides a strong basis for a hypothesized mechanism of action involving the AMP-activated protein kinase (AMPK) and Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) pathway.[5][6][7] AMPK is a master regulator of cellular energy homeostasis, which, when activated, promotes catabolic pathways (like fatty acid oxidation) and inhibits anabolic pathways (like lipid synthesis).[1] SREBP-1c is a key transcription factor that promotes the expression of genes involved in de novo lipogenesis.

The proposed signaling pathway is as follows:

-

This compound activates AMPK in hepatocytes.

-

Activated AMPK phosphorylates and inhibits Acetyl-CoA Carboxylase (ACC) , the rate-limiting enzyme in fatty acid synthesis. This action reduces the production of malonyl-CoA, which in turn relieves inhibition on CPT1, promoting fatty acid oxidation.

-

Activated AMPK suppresses the maturation and nuclear translocation of SREBP-1c .

-

Inhibition of SREBP-1c leads to the downregulation of its target genes , including those for fatty acid synthase (FASN) and stearoyl-CoA desaturase-1 (SCD1), further reducing de novo lipogenesis.

This hypothesized pathway aligns perfectly with the observed downstream effects of humulinones, namely the decreased expression of lipogenic enzymes and the increased expression of fatty acid oxidation enzymes.

Detailed Experimental Protocols

The following sections describe the standard methodologies presumed to have been used in the primary research on humulinones, based on common practices in NAFLD in vitro modeling.

Primary Human Hepatocyte (PHH) Culture and Steatosis Induction

-

Cell Sourcing and Plating: Cryopreserved PHHs are rapidly thawed in a 37°C water bath and transferred to a conical tube containing pre-warmed plating medium. Cells are centrifuged at low speed, the supernatant is discarded, and the cell pellet is resuspended. Viable cells are counted using a trypan blue exclusion assay. Hepatocytes are then seeded onto collagen-coated culture plates at a specific density and allowed to attach for several hours.

-

Steatosis Induction: After cell attachment, the medium is replaced with a culture medium supplemented with a mixture of free fatty acids (typically oleic acid and palmitic acid, often in a 2:1 ratio) to mimic the lipotoxic conditions of NAFLD.

-

Treatment: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the culture medium at various concentrations concurrently with the fatty acid treatment. A vehicle control (DMSO alone) is run in parallel.

-

Assessment of Lipid Accumulation: After a 24-48 hour incubation period, intracellular lipid accumulation is assessed. This is commonly done by fixing the cells and staining with Oil Red O, a lysochrome dye that stains neutral triglycerides and lipids. The stained lipid droplets can be visualized by microscopy and quantified by extracting the dye and measuring its absorbance with a spectrophotometer.

Hepatic Stellate Cell (HSC) Culture and Activation

-

Cell Culture: An immortalized human hepatic stellate cell line (e.g., LX-2) or primary HSCs are cultured in standard growth medium until they reach a desired confluency.

-

Activation: To model inflammation-driven fibrosis, HSCs are treated with lipopolysaccharide (LPS), a component of Gram-negative bacteria and a potent activator of inflammatory pathways in the liver.

-

Treatment: this compound is added to the culture medium, with or without LPS, at various concentrations.

-

Assessment: After a defined incubation period (e.g., 24 hours), cells are harvested for analysis.

Gene Expression Analysis (RT-qPCR)

-

RNA Extraction: Total RNA is isolated from the treated hepatocytes or HSCs using a reagent like TRIzol, followed by purification with a column-based kit. RNA quality and quantity are assessed using a spectrophotometer.

-

Reverse Transcription (RT): An equal amount of RNA from each sample is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of primers.

-

Quantitative PCR (qPCR): The cDNA is used as a template in a qPCR reaction with gene-specific primers for the target genes (e.g., CD36, CPT1, COL1A1) and a reference (housekeeping) gene (e.g., GAPDH). The reaction is performed in a real-time PCR machine that monitors the amplification of DNA in real-time using a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, normalizing the expression of the target gene to the reference gene in treated samples relative to control samples.

Future Directions and Conclusion

The preclinical, in vitro data on humulinones present a compelling case for their further development as a therapeutic agent for NAFLD. They appear to act on the core pathologies of the disease: steatosis, inflammation, and fibrosis. However, the current body of evidence is limited.

Critical next steps for research include:

-

In Vivo Studies: Validating these findings in animal models of NAFLD is essential. Such studies would assess the bioavailability, efficacy, and safety of humulinones when administered systemically and provide insight into their effects on liver histology, metabolic parameters, and systemic inflammation.

-

Mechanism of Action: Further molecular studies are needed to confirm the hypothesized activation of AMPK and inhibition of SREBP-1c, and to identify the direct molecular target(s) of humulinones.

-

Clinical Trials: Should in vivo studies prove successful, human clinical trials will be necessary to determine the safety, tolerability, and efficacy of humulinones in patients with NAFLD and NASH.

References

- 1. Hop-derived Humulinones Reveal Protective Effects in in vitro Models of Hepatic Steatosis, Inflammation and Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Gene expression analysis of primary normal human hepatocytes infected with human hepatitis B virus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro and In Vivo Models of Non-Alcoholic Fatty Liver Disease: A Critical Appraisal - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. agilent.com [agilent.com]

- 7. Video: Author Spotlight: Evaluation of Lipid Droplet Size and Fusion in Bovine Hepatic Cells [jove.com]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Quantification of Humulinones in Hops

Audience: Researchers, scientists, and drug development professionals.

Introduction

Humulinones are oxidized derivatives of humulones (α-acids), the primary bittering compounds in hops (Humulus lupulus L.). Formed during the kilning, pelleting, and storage of hops, humulinones contribute to the bitterness of beer and are of increasing interest due to their potential physiological effects.[1][2] Unlike the isomerization of α-acids to iso-α-acids during brewing, humulinones are formed through oxidation.[3] Their presence in hops, particularly in aged or dry-hopped varieties, can significantly impact the final bitterness profile of a product.[4][5] Therefore, accurate quantification of humulinones is crucial for quality control in the brewing industry and for research into hop-derived compounds.

This application note provides detailed protocols for the quantification of humulinones in hops using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

Chemical Transformation of Humulones to Humulinones

Humulinones are formed from the oxidation of humulones (α-acids). This transformation is a key process during the aging of hops.

Caption: Oxidation of humulone to this compound.

Experimental Protocols

Sample Preparation: Extraction of Humulinones from Hops

This protocol details the extraction of humulinones and other hop acids from hop cones or pellets for HPLC analysis.[4]

Materials:

-

Ground hop cones or hop pellets

-

Acidic methanol (B129727) (0.5 mL of 85% o-phosphoric acid in 1 L of methanol)

-

Water bath sonicator

-

Vortex mixer

-

Centrifuge

-

0.45 µm syringe filters

-

HPLC vials

Procedure:

-

Weigh 5.00 g of ground hop cones or 2.50 g of hop pellets into a 100 mL beaker.

-

Add 50 mL of acidic methanol to the beaker.

-

Extract the mixture for 5 minutes in a water bath sonicator.

-

Vortex the mixture for 1 minute to ensure thorough extraction.

-

Transfer the extract to a centrifuge tube and centrifuge at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

Dilute the sample with methanol as necessary to bring the analyte concentrations within the calibration range.

HPLC Method for this compound Quantification

This section outlines the HPLC parameters for the separation and quantification of humulinones.

Instrumentation:

-

An HPLC system with a UV-Vis or Photodiode Array (PDA) detector. An Agilent 1100 HPLC system or a Shimadzu Nexera XR system are suitable examples.[3][6]

Chromatographic Conditions:

| Parameter | Method 1 (Isocratic) | Method 2 (Gradient) |

| Column | C18, 3 µm particle size, e.g., Purospher® STAR RP-18e | C18, 5 µm particle size, e.g., Hypersil ODS (4.0 x 125 mm)[6] |

| Mobile Phase A | Water with 0.1% Phosphoric Acid (pH ~2.8) | Water with 1% Acetic Acid |

| Mobile Phase B | Acetonitrile | Acetonitrile with 0.1% o-phosphoric acid[7] |

| Mode | Isocratic: 52% B[5] | Gradient Elution |

| Flow Rate | 1.8 mL/min[5] | 1.0 mL/min[6] |

| Injection Volume | 15.0 µL[5] | 10.0 µL |

| Column Temp. | 40°C[7] | Ambient |

| Detection | 270 nm[4] | 326 nm[6] |

| Run Time | ~10 minutes | ~15 minutes |

Gradient Program for Method 2:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 60 | 40 |

| 10.0 | 20 | 80 |

| 12.0 | 20 | 80 |

| 12.1 | 60 | 40 |

| 15.0 | 60 | 40 |

Preparation of Standards and Calibration

Accurate quantification requires a certified reference standard for this compound. A this compound-dicyclohexylamine (DCHA) salt can be used as a standard.[4]

-

Prepare a stock solution of the this compound standard in methanol at a concentration of 1000 µg/mL.

-

Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Inject each standard into the HPLC system and record the peak area.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard.

-

Determine the concentration of humulinones in the hop extracts by comparing their peak areas to the calibration curve.

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of humulinones in hops.

Caption: Workflow for this compound quantification.

Quantitative Data Summary

The concentration of humulinones can vary significantly depending on the hop variety, age, and storage conditions. The following table summarizes representative quantitative data found in the literature.

| Hop Variety | Sample Type | This compound Concentration (% w/w) | Reference |

| Centennial | Pellets | 0.35 | [4] |

| Cascade | Pellets | Higher than Nugget | [4] |

| Nugget | Pellets | Lower than Cascade | [4] |

Note: this compound levels can also be reported in ppm (parts per million) in finished beverages. For example, a study of 29 commercial India Pale Ales found an average of 12 ppm of humulinones, with a range of 3 to 24 ppm.[4]

Discussion

The provided HPLC methods are robust and suitable for the routine quantification of humulinones in hops. Method 1, being isocratic, is simpler and faster, making it ideal for high-throughput screening.[5] Method 2, a gradient method, may offer better resolution for separating humulinones from other hop acids, which is crucial for complex hop extracts.

The choice of detection wavelength is critical. While 270 nm is effective for humulinones, other wavelengths such as 326 nm can be used for the simultaneous analysis of α- and β-acids.[4][6] A PDA detector is highly recommended as it allows for the acquisition of the entire UV spectrum for each peak, aiding in peak identification and purity assessment.

It is important to note that the stability of hop acids is a concern. Proper storage of hop samples (cold and protected from light and oxygen) is essential to prevent further oxidation and obtain accurate results. The Hop Storage Index (HSI) can be used as a measure of hop aging and correlates with the formation of humulinones.[2]

Conclusion

This application note provides detailed and reliable HPLC-based protocols for the quantification of humulinones in hops. By following these methods, researchers and industry professionals can accurately monitor the levels of these important oxidized hop acids, leading to better quality control and a deeper understanding of the chemistry of hops and their contribution to food and beverage products.

References

Application Notes and Protocols for the Analytical Separation of Humulinone Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Humulinones are oxidized derivatives of humulones (α-acids), the primary bittering compounds found in hops (Humulus lupulus). As oxidation products, humulinones can influence the flavor profile and potential biological activity of hop-derived products, including beer and various natural health products. The isomeric and homologous forms of humulinones, including cohumulinone, this compound, and adthis compound, present analytical challenges in their separation and quantification. These application notes provide detailed protocols for the separation of this compound homologues using High-Performance Liquid Chromatography (HPLC) and offer insights into their potential biological relevance.

Data Presentation

Table 1: Quantitative Data on this compound Homologues

| Parameter | Cothis compound | This compound | Adthis compound | Reference |

| Typical Concentration in Hops (% w/w) | 0.2 - 0.5 | Varies with hop variety | Varies with hop variety | [1] |

| Concentration in Dry-Hopped Beers (ppm) | Up to 24 (total humulinones) | Up to 24 (total humulinones) | Up to 24 (total humulinones) | [1][2] |

| Relative Bitterness (compared to iso-α-acids) | ~65% | ~65% | ~65% | [2] |

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound Homologues in Hop Pellets

This protocol details the extraction and subsequent analysis of this compound homologues from hop pellets using HPLC with UV detection.

1. Sample Preparation: Extraction from Hop Pellets [2] a. Weigh 2.50 g of hop pellets into a 50 mL centrifuge tube. b. Add 50 mL of acidic methanol (B129727) (0.5 mL of 85% o-phosphoric acid in 1 L of methanol). c. Sonicate the mixture in a water bath for 5 minutes to extract the analytes. d. Centrifuge the mixture to pellet the solid material. e. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC-UV Instrumentation and Conditions [2]

-

Instrument: High-Performance Liquid Chromatography system with a Photodiode Array (PDA) detector.

-

Column: C18, 3 µm particle size.

-

Mobile Phase: (Referencing Analytica-EBC method 7.9) A gradient or isocratic mixture of acidified water and acetonitrile (B52724) is typically used. A starting point could be a 60:40 (v/v) mixture of water (with 0.1% phosphoric acid) and acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: PDA detection at 270 nm.

-

Injection Volume: 10 µL.

3. Quantification a. Prepare a stock solution of a this compound standard (e.g., DCHA-Humulinone salt) of known concentration.[2] b. Create a series of calibration standards by diluting the stock solution with the mobile phase. c. Inject the standards to generate a calibration curve. d. Inject the prepared hop extract samples. e. Quantify the this compound homologues in the samples by comparing their peak areas to the calibration curve.

Protocol 2: LC-MS/MS Analysis of this compound Homologues in Beer

This protocol is designed for the sensitive and selective quantification of this compound homologues in beer samples using Liquid Chromatography-Tandem Mass Spectrometry.

1. Sample Preparation: Beer Samples a. Degas the beer sample by sonication or vigorous stirring. b. For initial screening, a simple filtration may be sufficient. Dilute the degassed beer 1:1 with mobile phase A. c. Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

2. LC-MS/MS Instrumentation and Conditions

-

Instrument: Liquid Chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Column: C18, sub-2 µm particle size (for UHPLC) or 3-5 µm (for HPLC).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient:

-

0-1 min: 40% B

-

1-10 min: Gradient from 40% to 95% B

-

10-12 min: Hold at 95% B

-

12-12.1 min: Return to 40% B

-

12.1-15 min: Re-equilibration at 40% B

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Cothis compound: Precursor ion (m/z) -> Product ion (m/z)

-

This compound: Precursor ion (m/z) -> Product ion (m/z)

-

Adthis compound: Precursor ion (m/z) -> Product ion (m/z) (Note: Specific MRM transitions need to be optimized for the instrument used. The precursor ion will be the deprotonated molecule [M-H]⁻)

-

-

Source Parameters: Optimize source temperature, gas flows, and ion spray voltage according to the instrument manufacturer's recommendations.

Mandatory Visualization

Caption: Workflow for this compound Analysis.

Caption: Generalized Inflammatory Signaling Pathways.

Disclaimer: The signaling pathway diagram is a generalized representation of inflammatory pathways (NF-κB, MAPK) and metabolic regulation (PPARγ) that are known to be modulated by some hop-derived compounds. The specific interactions and effects of this compound isomers on these pathways have not been definitively elucidated in the scientific literature. This diagram serves as a hypothetical model for potential areas of investigation.

Discussion